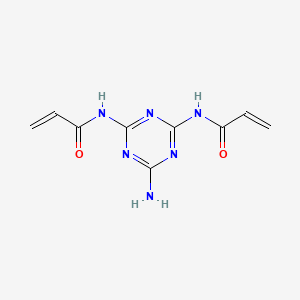
N,N'-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide): is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) typically involves the reaction of cyanuric chloride with appropriate amine and amide derivatives. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and bases like triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where amino or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Medicine: In medicine, derivatives of this compound are being explored for their potential as drugs targeting specific enzymes or receptors. The triazine ring system is known for its bioactivity, making it a key component in drug discovery efforts .
Industry: Industrially, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The triazine ring system is particularly effective at binding to nucleophilic sites, making it a potent inhibitor or activator of various biological pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4-Bis(ethylamino)-6-methoxy-1,3,5-triazine: Used as a herbicide.
N,N’‘’-(6-amino-[1,3,5]triazine-2,4-diyl)-bis-guanidine: Known for its antimicrobial properties.
Uniqueness: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
173385-84-7 |
|---|---|
Molekularformel |
C9H10N6O2 |
Molekulargewicht |
234.22 g/mol |
IUPAC-Name |
N-[4-amino-6-(prop-2-enoylamino)-1,3,5-triazin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C9H10N6O2/c1-3-5(16)11-8-13-7(10)14-9(15-8)12-6(17)4-2/h3-4H,1-2H2,(H4,10,11,12,13,14,15,16,17) |
InChI-Schlüssel |
GRLWOKIZHWTEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=NC(=NC(=N1)N)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















